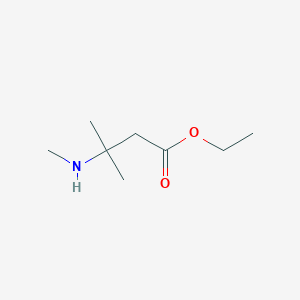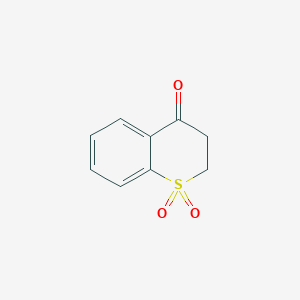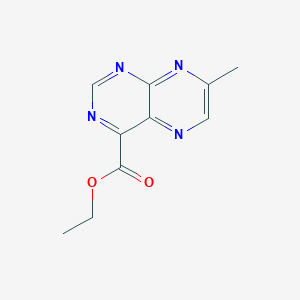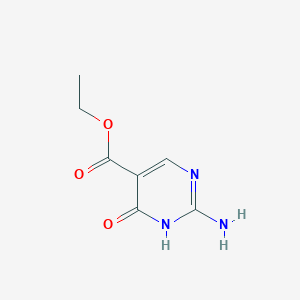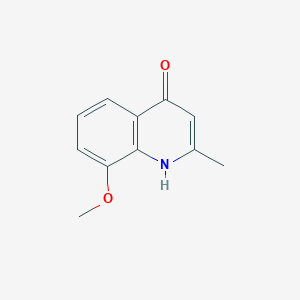
Methyltriphenylphosphonium
Vue d'ensemble
Description
Methyltriphenylphosphonium is an organophosphorus compound with the formula [(C6H5)3PCH3]Br. It is the bromide salt of a phosphonium cation and is a white salt that is soluble in polar organic solvents . It is mainly used in organic synthesis as a Wittig reagent and as a phase transfer catalyst in the production of Powder Coatings . It is also used as a phase transfer catalyst in synthetic chemistry .
Synthesis Analysis
Methyltriphenylphosphonium can be synthesized by reacting sodium tungstate with methyltriphenyl-, allyltriphenyl-, butyltriphenyl- and benzyltriphenyl-phosphonium bromides . The structures of the synthesized compounds were solved by direct methods and Fourier techniques and refined on F2 using full-matrix least-squares procedures .Molecular Structure Analysis
The molecular formula of Methyltriphenylphosphonium bromide is C19H18BrP. Its average mass is 357.224 Da and its monoisotopic mass is 356.032928 Da . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis
Methyltriphenylphosphonium is used widely for methylenation via the Wittig reaction . It is also used in the total synthesis of natural products containing lactone, pyrone, and lactam as a scaffold .Physical And Chemical Properties Analysis
Methyltriphenylphosphonium bromide has a molecular formula of C19H18BrP, an average mass of 357.224 Da, and a monoisotopic mass of 356.032928 Da . It is a white salt that is soluble in polar organic solvents .Applications De Recherche Scientifique
Mitochondrial Research and Cellular Metabolism : TPMP is used to measure mitochondrial membrane potential and to target bioactive compounds, like antioxidants, into mitochondria. A study found that micromolar concentrations of TPMP can inhibit cellular respiration in adherent cells and specifically inhibit the Krebs cycle enzyme 2-oxoglutarate dehydrogenase complex (OGDHC) (Elkalaf et al., 2016).
Antimitotic Activity in Cancer Research : TPMP cations of the diterpenoid isosteviol have shown antimitotic activity, specifically causing mitotic arrest and formation of aberrant mitotic spindles in a sea urchin embryo model. This suggests potential applications in cancer therapy (Strobykina et al., 2015).
Analytical Chemistry and Separation Sciences : TPMP has been used in a ternary deep eutectic solvent for the selective recognition and extraction of rutin and quercetin from Herba Artemisiae Scopariae, indicating its utility in analytical chemistry (Ma, Tang, & Row, 2017).
Chemical Synthesis and Reduction Reactions : In organic synthesis, methyltriphenylphosphonium tetrahydroborate has been used as a stable and versatile reducing agent for various compounds including aldehydes, ketones, and azides (Firouzabadi & Adibi, 1998).
Bioenergetics Research : TPMP has been utilized in studies investigating the effects of alpha-adrenergic agonists on mitochondrial membrane potential in fat cells (Davis & Martin, 1982).
Green Chemistry Applications : Methyltriphenylphosphonium methylcarbonate is a green chemistry reagent used for Wittig vinylation reactions, offering a more environmentally friendly approach compared to traditional methods (Cattelan et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
methyl(triphenyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFQCTBZOPUVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1779-49-3 (bromide) | |
| Record name | Triphenylmethylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20166591 | |
| Record name | Triphenylmethylphosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylmethylphosphonium | |
CAS RN |
15912-74-0 | |
| Record name | Triphenylmethylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylmethylphosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLTRIPHENYLPHOSPHONIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05G6U0TXS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)


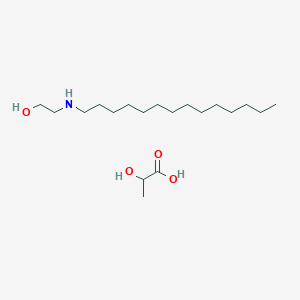

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)

